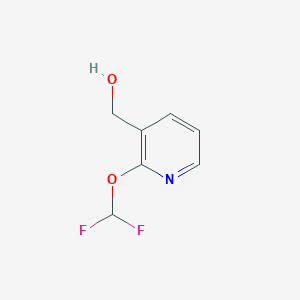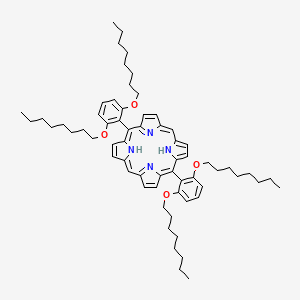
Porphyrin for YD 2-O-C8 dye
Descripción general
Descripción
Porphyrin YD2-o-C8-based dyes are used to sensitize room-temperature chemical-assembled ZnO aggregated anodes for use in dye-sensitized solar cells (DSSCs) . The proton in the carboxyl group of a porphyrin dye is replaced with tetrabuthyl ammonium (TBA +) to reduce the acidity of the YD2-o-C8 dye solution .
Synthesis Analysis
Porphyrin sensitizers for DSSCs have been developed due to their easy fabrication, low-cost production, and relatively high power conversion efficiency (PCE) . Two series of porphyrin sensitizers have been reengineered based on YD2-o-C8 by introducing different heterocycles into the acceptor part to form stronger acceptors .Molecular Structure Analysis
The structural feature of YD2-o-C8 involves long alkoxyl chains in the ortho-positions of the meso-phenyls, which envelope the porphyrin ring to decrease the degree of dye aggregation and to block the approach of the electrolyte to the TiO2 surface .Chemical Reactions Analysis
The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 . The analyses of electron density difference plots suggest that all designed sensitizers possess longer electron transfer distance, larger fraction of electron exchange, and smaller overlap between the zones of density depletion and increment than those of YD2-o-C8 .Physical And Chemical Properties Analysis
The electronic structures and optical properties of these sensitizers have been investigated using density functional theory and its time-dependent density functional theory version . The computational results suggest that the stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
Porphyrins, specifically manganese porphyrins, are valuable for their effective catalytic performance in a wide range of reactions. These include C-H isocyanation, cycloaddition of CO2 with epoxides, epoxidation, oxygen reduction reaction, depolymerization reactions, oxidation of aromatic alcohols, selective oxidation of cycloalkenes/alkanes, aliphatic C-H chlorination, dehydrogenation of alcohols, dye degradation, and BSA nitration (Chaurasia et al., 2022).
Environmental Protection and CO2 Conversion
Porphyrins have been highlighted for their role in environmental protection, particularly in the development of materials for CO2 capture and conversion into value-added products. Their unique properties and robust structures, including the basic pyrrole structure containing a macrocyclic cavity and large aromatic rings, facilitate strong interactions with CO2, making them promising candidates for these applications (Kumar et al., 2015).
Photovoltaic Applications
Porphyrin-based dyes are extensively used as sensitizers in dye-sensitized solar cells (DSSCs), where they play a crucial role in the sensitization mechanism through spectral and electron injection properties. Theoretical and experimental studies focus on improving light-to-electrical energy conversion performance through structural modifications and tuning the HOMO-LUMO energy gap (Al Mogren et al., 2020).
Photocatalysis
Dye-sensitized photocatalytic applications, such as hydrogen evolution and CO2 reduction, benefit from porphyrins' ability to extend the absorption response region of semiconductors and enhance photogenerated electron and hole separation. Porphyrins, including metal-free organic dyes, phthalocyanines, and porphyrins themselves, are detailed for their potential to enhance photocatalysis efficiency (Zhang et al., 2019).
Medical Applications
Porphyrins find applications in medicine, particularly in photodynamic therapy (PDT) for cancer treatment. Their strong absorption and emission characteristics in the visible region and their high oxidation ability make them effective photosensitizers for singlet oxygen generation, crucial for PDT and photooxidation of toxic molecules (Jeong & Choi, 2016).
Direcciones Futuras
Porphyrin derivatives are developing rapidly in the fields of medicine, energy, catalysts, etc . The focus of scientific research is on exploiting photovoltaic power generation technologies that enable efficient conversion and storage of solar energy . The results of structure-property relationships are favorable to develop novel dye sensitizers for DSSCs .
Propiedades
IUPAC Name |
5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWZJBJEUWKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Porphyrin for YD 2-O-C8 dye | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



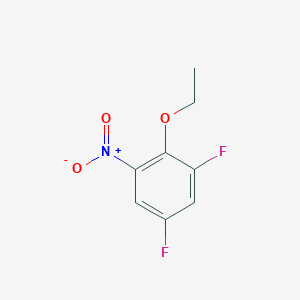
![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)
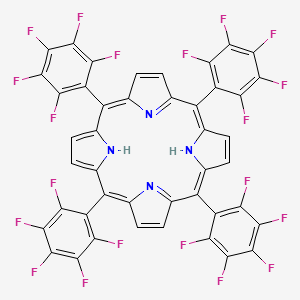
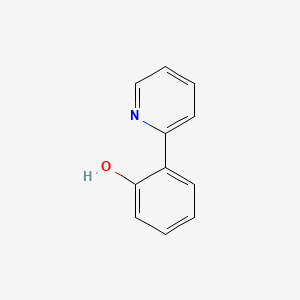
![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)
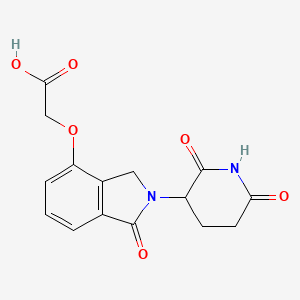
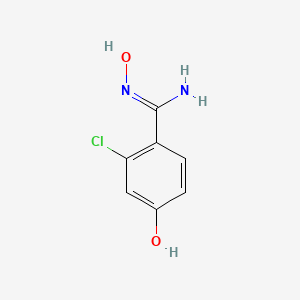
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
![2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460025.png)
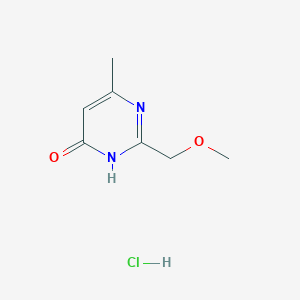
![Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1460029.png)
